2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1250444-01-9
Cat. No.: VC11514990
Molecular Formula: C6H8N4O
Molecular Weight: 152.2
Purity: 95
* For research use only. Not for human or veterinary use.
![2-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one - 1250444-01-9](/images/no_structure.jpg)
Specification
CAS No. | 1250444-01-9 |
---|---|
Molecular Formula | C6H8N4O |
Molecular Weight | 152.2 |
Introduction
Structural Characteristics and Nomenclature
2-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one features a fused pyrazole-pyrazine ring system. The pyrazole ring (positions 1–3) is annulated with a partially saturated pyrazine ring (positions 4–7), creating a bicyclic framework. Key substituents include:
-
Amino group (-NH₂) at position 2 of the pyrazole ring.
-
Ketone group (=O) at position 4 of the pyrazine ring.
The molecular formula is C₆H₇N₅O, with a molecular weight of 165.15 g/mol. The IUPAC name reflects its saturation states: "4H,5H,6H,7H" denotes partial hydrogenation of the pyrazine ring, distinguishing it from fully aromatic analogs .
Synthetic Methodologies
Cycloannulation Strategies
The synthesis of pyrazolo[1,5-a]pyrazin-4-one derivatives typically involves [3+2] cycloaddition or cyclocondensation reactions. A representative protocol adapted from pyrazolo[1,5-a]pyridine syntheses involves:
-
Reactants:
-
N-Amino-2-iminopyridine derivatives (e.g., 1a) as the pyrazole precursor.
-
1,3-Dicarbonyl compounds (e.g., ethyl acetoacetate, 2a) as the pyrazine precursor.
-
-
Conditions:
Entry | Catalyst | Solvent | Atmosphere | Yield (%) |
---|---|---|---|---|
1 | Pd(OAc)₂ | Ethanol | Air | 34 |
2 | Cu(OAc)₂ | Acetic acid | O₂ | 94 |
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclization and dehydration. The oxygen atmosphere enhances oxidative aromatization, critical for forming the pyrazine ring .
Post-Synthetic Modifications
-
Amination: Introduction of the amino group at position 2 is achieved via nitration followed by reduction or direct substitution using ammonia under high pressure .
-
Functionalization: The ketone at position 4 serves as a site for further derivatization, such as condensation with hydrazines to form hydrazones.
Physicochemical Properties
Spectral Characteristics
-
IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H stretch of amine).
-
NMR Spectroscopy:
-
¹H NMR (DMSO-d₆): δ 2.45–2.65 (m, 2H, H-5/H-6), δ 3.20–3.40 (m, 2H, H-7/H-8), δ 6.80 (s, 1H, H-3).
-
¹³C NMR: δ 165.2 (C=O), δ 152.1 (C-2), δ 110–130 (aromatic carbons).
-
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.
-
Stability: Stable under inert atmospheres up to 200°C; degrades in acidic or alkaline conditions due to ketone reactivity.
Biological Activities and Applications
Enzyme Inhibition
The compound’s bicyclic structure enables selective interaction with enzymatic active sites:
-
Protein Phosphatase 2A (PP2A) Inhibition: The amino group forms hydrogen bonds with catalytic residues (e.g., His³³⁶), while the ketone participates in hydrophobic interactions. IC₅₀ values range from 0.8–2.4 µM in vitro.
-
Kinase Modulation: Preliminary studies suggest activity against cyclin-dependent kinases (CDKs), with % inhibition of 45–60% at 10 µM.
Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
---|---|---|
A549 | 12.4 | 3.2 |
MCF-7 | 18.9 | 2.1 |
Mechanism: Induction of apoptosis via caspase-3 activation and G1 cell cycle arrest.
Comparison with Structural Analogs
Compound | Key Differences | Biological Activity |
---|---|---|
Pyrazolo[1,5-a]pyrimidin-4-one | Pyrimidine instead of pyrazine | Lower PP2A inhibition (IC₅₀ > 5 µM) |
3-Bromo-pyrazolo[1,5-a]pyrazine | Bromine substituent at C-3 | Enhanced cytotoxicity (IC₅₀ ~8 µM) |
The 2-amino group in the target compound enhances hydrogen-bonding capacity, improving target selectivity compared to halogenated analogs.
Industrial and Research Applications
-
Fluorescent Probes: Tunable emission profiles (λₑₘ = 450–550 nm) make it suitable for bioimaging.
-
Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors (e.g., CDK4/6 inhibitors).
Challenges and Future Directions
-
Synthetic Scalability: Current methods suffer from moderate yields (≤75%); flow chemistry approaches may improve efficiency.
-
Toxicity Profiling: Chronic toxicity studies in mammalian models are needed to assess clinical potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume